molecular formula C11H11NO2 B11905984 Methyl quinoline-1(2H)-carboxylate CAS No. 17718-14-8

Methyl quinoline-1(2H)-carboxylate

Cat. No.: B11905984
CAS No.: 17718-14-8
M. Wt: 189.21 g/mol
InChI Key: PBSJLGYCWCUXLV-UHFFFAOYSA-N
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Description

Methyl quinoline-1(2H)-carboxylate is a synthetically valuable quinoline derivative intended for research and development purposes. Compounds within the quinoline carboxylate family are extensively investigated as key intermediates in organic synthesis and as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Researchers utilize these structures in the development of potential therapeutic agents; for instance, specific quinoline-3-carboxylate derivatives have demonstrated high inhibition of Hepatitis B Virus (HBV) replication in molecular docking simulations and in vitro studies . Similarly, other derivatives show promise as efficient corrosion inhibitors for mild steel in acidic environments, achieving inhibition efficiencies of up to 94% as studied through electrochemical and theoretical evaluations . Furthermore, the broader class of quinoline-2-carboxylates serves as important ligands in metal-catalyzed reactions and precursors to biologically active molecules . The structural motif of this compound offers researchers a versatile building block for constructing combinatorial libraries and exploring structure-activity relationships (SAR) in various chemical and pharmacological contexts . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

17718-14-8

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2H-quinoline-1-carboxylate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)12-8-4-6-9-5-2-3-7-10(9)12/h2-7H,8H2,1H3

InChI Key

PBSJLGYCWCUXLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Procedure

  • Reduction of Quinoline :
    Quinoline is first reduced to 1,2-dihydroquinoline using sodium borohydride (NaBH₄) in acetic anhydride and acetic acid at 0°C, followed by purification via silica gel chromatography.

  • Methylboration Reaction :
    The dihydroquinoline intermediate undergoes a three-component reaction with bis(pinacolato)diboron (B₂pin₂), methyl iodide (CH₃I), and a copper catalyst. Key conditions include:

    • Catalyst System : CuI (10 mol%) and (S,S)-Ph-BPE ligand (12 mol%)

    • Base : Potassium tert-butoxide (tBuOK, 1.5 equiv)

    • Solvent : Tetrahydrofuran (THF) at room temperature for 16 hours

    • Yield : 27% after column chromatography

Advantages and Limitations

This method offers enantioselectivity (up to 90% ee for related substrates) but suffers from moderate yields due to competing side reactions. The use of air-sensitive reagents and stringent glovebox conditions further complicates scalability.

Multi-Step Synthesis via Alkylation and Oxidation

A Ukrainian study describes a multi-step protocol for synthesizing methyl quinoline carboxylates, adaptable to the 1(2H) position with modifications. Although the original procedure targets 8-carboxylate derivatives, the strategy provides insights into analogous pathways.

Key Steps

  • Alkylation :
    Quinoline is alkylated with dimethyl sulfate [(CH₃O)₂SO₂] at elevated temperatures (185°C), forming a quaternary ammonium salt.

  • Oxidation :
    The salt is oxidized using potassium hexacyanoferrate(III) [K₃Fe(CN)₆] in alkaline medium to yield 1-methyl-2-oxoquinoline.

  • Esterification :
    Subsequent treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) facilitates chlorination and esterification, yielding methyl 2-chloroquinoline carboxylates.

Adaptability to 1(2H)-Carboxylate

While the reported example focuses on the 8-position, analogous reactions at the 1(2H) position would require regioselective alkylation and oxidation. Yields for similar procedures range from 21–42% , depending on substituent effects.

Comparative Analysis of Preparation Methods

The table below summarizes the key attributes of each synthetic route:

MethodYieldConditionsAdvantagesLimitations
Fischer Esterification50–80%Reflux, acid catalystSimple, scalableEquilibrium-limited, moderate yields
Copper-Catalyzed Methylboration27%RT, glovebox, chiral ligandsEnantioselectivityLow yield, air-sensitive reagents
Multi-Step Alkylation21–42%High-temp alkylation, oxidationRegioselective modificationsMulti-step, hazardous reagents

Chemical Reactions Analysis

Alkylation Reactions

Methyl quinoline-1(2H)-carboxylate undergoes site-selective alkylation depending on reaction conditions and substituents:

S-Methylation vs. O-Methylation

  • Substrate : Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (structurally related) reacts with CH₃I.

  • Conditions :

    • S-Methylation : DMF, triethylamine, 50°C → yields 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (99% crude, >80% isolated) .

    • O-Methylation : NaH/K₂CO₃, DMF, 50°C → yields 4-methoxy-2-(methylthio)quinoline-3-carboxylate (80–99%) .

Reagent Base Product Yield
CH₃IEt₃NS-Methylated derivative>80%
CH₃INaH/K₂CO₃O-Methylated derivative80–99%

Steric hindrance and solvent polarity dictate selectivity, with O-methylation favored due to shielding of the nitrogen atom in the anion intermediate .

Oxidation and Reduction

The quinoline ring and ester group are reactive sites for redox transformations:

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the nitrogen atom to form quinoline N-oxide derivatives .

  • Example : Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate → N-oxide (exact yield not reported).

Reduction

  • Reagents : Sodium borohydride (NaBH₄) in ethanol reduces the quinoline ring to tetrahydroquinoline derivatives .

Palladium-Catalyzed Dehydrogenative Coupling

The 1(2H)-quinoline scaffold participates in cross-coupling reactions under catalytic conditions:

Substrates and Conditions

  • Catalyst : Pd(OAc)₂ with phosphine ligands.

  • Oxidant : Ag₂CO₃ or F⁺ reagents.

  • Example : Methyl 5,6,7-trimethoxy-4-methylquinoline-1(2H)-carboxylate reacts with arylboronic acids to form biaryl derivatives .

Entry Substrate Conditions Product Yield
8Carbamate derivativePd(OAc)₂, 70°C4-Methylquinoline derivative40%

Ester Hydrolysis and Functionalization

The methyl ester group is hydrolyzed to carboxylic acids for further derivatization:

Hydrolysis

  • Reagents : LiOH or KOH in aqueous ethanol.

  • Product : Quinoline-1(2H)-carboxylic acid .

Sulfonylation

  • Reagents : Sulfonyl chlorides (e.g., phenylsulfonyl chloride).

  • Example : Methyl quinoline-3-carboxylate → phenylsulfonyl derivative (61% yield via column chromatography) .

Cycloaddition and Ring Expansion

The compound participates in cycloaddition reactions to form fused heterocycles:

Cycloaddition with Ylides

  • Reagents : Pyridinium ylides.

  • Example : Synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate via [3+2] cycloaddition (82–95% yield) .

Step Reagents Conditions Yield
CycloadditionPyridinium ylide, CH₂Cl₂Room temperature, 24 h82–95%

Key Data Tables

Scientific Research Applications

Chemical Synthesis

Methyl quinoline-1(2H)-carboxylate can be synthesized through various methods, including:

  • One-Pot Synthesis : A notable method involves the catalytic synthesis of 3-substituted quinoline carboxylates from anilines, achieving yields greater than 80%. This process is efficient and cost-effective, utilizing rhodium acetate as a catalyst in the presence of formic acid .
  • Aerobic Oxidation : Another approach described in the literature involves the aerobic oxidation of alkyl 4-anilinocrotonates to construct quinoline-2-carboxylate esters, highlighting the versatility of reaction conditions for producing various quinoline derivatives .

Biological Activities

This compound and its derivatives exhibit a range of biological activities:

  • Antimicrobial Properties : Compounds derived from quinoline structures have shown efficacy against various pathogens. For instance, certain methylated quinolines have been identified as potent inhibitors of Hepatitis B virus replication, demonstrating significant antiviral activity .
  • Antileishmanial Activity : Studies have synthesized specific quinoline-4-carboxylic acids and evaluated their antileishmanial effects. The results indicated promising activity against Leishmania species, suggesting potential therapeutic applications in treating leishmaniasis .
  • Antimalarial Activity : Quinoline derivatives have been extensively studied for their antimalarial properties. A series of quinoline-4-carboxamide derivatives demonstrated multistage antimalarial activity against Plasmodium falciparum, with some compounds progressing to preclinical development due to their favorable pharmacokinetic profiles .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial activity:

  • Drug Development : The compound's structure allows for modifications that can enhance its pharmacological properties. For example, research has focused on optimizing compounds for better oral bioavailability and efficacy in vivo, particularly for malaria treatment .
  • Inhibition Mechanisms : Investigations into the mechanism of action have revealed that some derivatives inhibit translation elongation factors in pathogens, providing insights into how these compounds exert their biological effects .

Summary of Research Findings

The following table summarizes key studies related to this compound and its derivatives:

Study ReferenceSynthesis MethodBiological ActivityKey Findings
One-Pot SynthesisAntimicrobialYields >80% for 3-substituted carboxylates
MethylationAntiviralInhibits Hepatitis B virus replication
Drug OptimizationAntimalarialCompounds with low nanomolar potency against Plasmodium falciparum
SynthesisAntileishmanialEffective against Leishmania species

Mechanism of Action

The mechanism of action of methyl quinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The specific pathways and molecular targets depend on the functional groups present on the quinoline scaffold.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares methyl quinoline-1(2H)-carboxylate with structurally related compounds from the evidence:

Compound Name Substituents/Modifications Key Properties/Findings Reference
This compound Methyl ester at 1(2H)-position Core structure; reactivity influenced by ester and dihydroquinoline system. [N/A]
3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b) 3-hydroxyethyl, 6-methyl, 2-phenylmethyl groups Melting point: 129–130°C; IR shows O-H stretch (3179 cm⁻¹); moderate yield (60%)
Benzyl 4-oxo-6-(trifluoromethyl)quinoline-1(4H)-carboxylate (3s) Benzyl ester, 4-oxo, 6-CF₃ White solid (mp 95–100°C); asymmetric synthesis (84% ee); [α]D = −82.36 (CHCl₃)
Ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate (compound 5) Ethyl ester, 2-cyano, allyl group Anticancer activity (HepG2/SMMC cells); delivered via cationic liposomes for efficacy
Methyl (R)-6,7-dimethoxy-1-(2,3,4-trimethoxybenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 6,7-dimethoxy, 2,3,4-trimethoxybenzyl [α]D = −54.4 to −69.7 (CHCl₃); 93–97% ee; synthesized via asymmetric Pictet-Spengler
2-Methylquinoline-6-carboxylic acid Carboxylic acid at 6-position, methyl at 2 Molecular formula C₁₁H₉NO₂; CAS 635-80-3; lacks ester functionality
1,2-Dihydro-2-isobutoxyquinoline-1-carboxylate Isobutoxy ester at 1(2H)-position Multiple isobutyl substituents; structural analogs used in synthesis optimization

Physical and Spectral Properties

  • Melting Points : Derivatives like 4b (129–130°C) and 3s (95–100°C) highlight the impact of substituents on physical stability .
  • Optical Activity : High optical rotation values (e.g., [α]D = −82.36 for 3s) confirm the chiral nature of asymmetric synthetic products .

Biological Activity

Methyl quinoline-1(2H)-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoline derivatives with carboxylic acid derivatives under controlled conditions. Various methods have been developed to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance the efficiency and environmental sustainability of the process .

Anticoccidial Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticoccidial activity against Eimeria tenella, a protozoan parasite affecting poultry. A series of synthesized derivatives were evaluated for their effectiveness, with some compounds showing an anticoccidial index (ACI) as high as 168.7 at a dosage of 27 mg/kg. This suggests potential for development as veterinary pharmaceuticals .

CompoundAnticoccidial IndexDosage (mg/kg)
7e168.727
7c137.727
7d137.727
7g123.427

Antimicrobial Properties

This compound has also shown promising antimicrobial properties. Research indicates that certain derivatives inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is primarily through the inhibition of bacterial DNA synthesis, demonstrating its potential use as an antibiotic agent .

Antiviral Activity

In vitro studies have revealed that this compound derivatives possess antiviral activity against Hepatitis B Virus (HBV). Molecular docking simulations suggest that these compounds may act as potent inhibitors of HBV replication, making them candidates for further investigation in antiviral therapy .

Case Studies and Research Findings

A notable study involved the evaluation of this compound derivatives for their cytotoxic effects on cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a mechanism involving apoptosis and cell cycle arrest at the G2/M phase .

Another investigation focused on the antimalarial properties of quinoline derivatives, including this compound. The study assessed their efficacy against Plasmodium falciparum, revealing that some compounds exhibited significant schizonticidal activity in vivo, comparable to established antimalarial drugs like chloroquine .

Q & A

Q. What are the established synthetic routes for methyl quinoline-1(2H)-carboxylate and its derivatives?

this compound derivatives are synthesized via classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions, which involve cyclization of substituted anilines with carbonyl-containing precursors. For example, ethyl 2-methylquinoline-3-carboxylate was synthesized using a modified Friedländer approach, yielding 71–72°C melting point crystals with confirmatory 1^1H NMR data (δ 8.74–1.46 ppm) and mass spectrometry (m/z 215) . Transition metal-catalyzed cross-coupling reactions and green chemistry protocols (e.g., ionic liquids, ultrasound irradiation) are also employed to improve regioselectivity and reduce byproducts .

Q. How can researchers validate the purity and structural identity of this compound derivatives?

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR detect functional groups and regiochemistry (e.g., δ 9.67 ppm for aromatic protons in thiazetoquinoline derivatives) .
  • Mass spectrometry : HR-MS (e.g., m/z 294.990 for a fluorinated derivative) confirms molecular weight and fragmentation patterns .
  • HPLC/GC : Used to quantify purity (>97% by GC in some cases) and resolve byproducts (e.g., 10% impurity observed during tert-butyl carboxylate synthesis) .

Q. What safety precautions are critical when handling this compound intermediates?

Derivatives like ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers must use fume hoods, PPE (gloves, goggles), and adhere to GHS labeling. Emergency protocols include consulting a physician and providing safety data sheets (SDS) .

Advanced Research Questions

Q. How can reaction mechanisms explain byproduct formation in quinoline carboxylate synthesis?

Byproducts often arise from competing pathways. For example, during tert-butyl-6,7-dimethoxyhexahydrobenzoquinoline synthesis, a 10% impurity was detected via GC, likely due to incomplete cyclization or side reactions under acidic reflux conditions . Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) can identify rate-limiting steps and optimize conditions.

Q. What strategies resolve contradictions in bioactivity data for quinoline carboxylates?

Discrepancies in pharmacological results (e.g., anticonvulsant activity of 7-substituted triazoloquinolones) may stem from stereochemical variations or assay-specific factors. Researchers should:

  • Compare IC50_{50}/EC50_{50} values across multiple assays (e.g., receptor binding vs. in vivo models) .
  • Use enantiomerically pure compounds to isolate stereochemical effects .
  • Validate findings with orthogonal techniques (e.g., X-ray crystallography for target engagement) .

Q. How do substituents influence the physicochemical properties of this compound derivatives?

Substituents like methoxy or chloro groups alter logP (e.g., 2.52 for a fluorinated thiazetoquinoline) and solubility, impacting bioavailability. Computational tools (e.g., DFT for electron distribution) and experimental assays (e.g., shake-flask for partition coefficients) quantify these effects . Methylation at the 6-position, for instance, enhances metabolic stability in anticonvulsant derivatives .

Q. What methodologies enable the analysis of complex reaction mixtures in quinoline synthesis?

Advanced techniques include:

  • LC-MS/MS : Resolves and quantifies intermediates in multi-step reactions .
  • In situ IR spectroscopy : Monitors real-time reaction progress (e.g., carbonyl group formation) .
  • Multivariate analysis : Optimizes reaction parameters (temperature, catalyst loading) to minimize impurities .

Methodological Notes

  • Synthetic protocols : Prioritize transition metal catalysis for regioselective functionalization .
  • Data interpretation : Cross-reference spectral data with PubChem/DSSTox entries (e.g., DTXSID30346524 for 2-hydroxy-6-methoxyquinoline-4-carboxylic acid) to avoid misassignment .
  • Safety compliance : Follow EU-GHS/CLP regulations for hazard communication .

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